Cas no 70958-39-3 (2,6-Dichloro-N-ethylpyrimidin-4-amine)
2,6-Dichloro-N-ethylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloro-N-ethylpyrimidin-4-amine
- 4-Pyrimidinamine, 2,6-dichloro-N-ethyl-
- (2,6-dichloro-pyrimidin-4-yl)-ethyl-amine
- 2,6-dichloro-4-ethylaminopyrimidine
- 2,6-Dichloro-N-ethyl-4-pyrimidinamine
- 2,6-dichloro-Nethylpyrimidin-4-amine
- 4-Pyrimidinamine,2,6-dichloro-N-ethyl
- 2,6-Dichloro-N-ethylpyrimidin-4(3H)-imine
- AKOS006323060
- CS-0364992
- SCHEMBL10093922
- DTXSID00597086
- SB56987
- 70958-39-3
-
- MDL: MFCD11520483
- Inchi: 1S/C6H7Cl2N3/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11)
- InChI Key: KUCGOWHTYNSROR-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC(=N1)Cl)NCC
Computed Properties
- Exact Mass: 191.00200
- Monoisotopic Mass: 191.0017026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- PSA: 37.81000
- LogP: 2.28820
2,6-Dichloro-N-ethylpyrimidin-4-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dichloro-N-ethylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167478-1g |
2,6-Dichloro-N-ethylpyrimidin-4-amine |
70958-39-3 | 95% | 1g |
$533 | 2021-08-05 | |
| TRC | D482323-10mg |
2,6-dichloro-N-ethylpyrimidin-4-amine |
70958-39-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D482323-50mg |
2,6-dichloro-N-ethylpyrimidin-4-amine |
70958-39-3 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D482323-100mg |
2,6-dichloro-N-ethylpyrimidin-4-amine |
70958-39-3 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM167478-1g |
2,6-Dichloro-N-ethylpyrimidin-4-amine |
70958-39-3 | 95% | 1g |
$501 | 2024-07-24 | |
| eNovation Chemicals LLC | Y0990142-5g |
2,6-dichloro-N-ethylpyrimidin-4-amine |
70958-39-3 | 95% | 5g |
$1300 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435662-1g |
2,6-Dichloro-N-ethylpyrimidin-4(3H)-imine |
70958-39-3 | 95+% | 1g |
¥4830.00 | 2024-05-02 | |
| eNovation Chemicals LLC | Y0990142-5g |
2,6-dichloro-N-ethylpyrimidin-4-amine |
70958-39-3 | 95% | 5g |
$1300 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0990142-5g |
2,6-dichloro-N-ethylpyrimidin-4-amine |
70958-39-3 | 95% | 5g |
$1300 | 2025-03-01 |
2,6-Dichloro-N-ethylpyrimidin-4-amine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Additional information on 2,6-Dichloro-N-ethylpyrimidin-4-amine
Introduction to 2,6-Dichloro-N-ethylpyrimidin-4-amine (CAS No: 70958-39-3)
2,6-Dichloro-N-ethylpyrimidin-4-amine, identified by its Chemical Abstracts Service (CAS) number 70958-39-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyrimidine derivative has garnered attention due to its versatile structural framework and potential applications in the development of novel therapeutic agents. The compound's molecular structure, characterized by the presence of two chlorine atoms at the 2- and 6-positions of the pyrimidine ring and an ethyl group at the N1 position, contributes to its unique reactivity and biological properties.
The< strong>2,6-Dichloro-N-ethylpyrimidin-4-amine molecule exhibits a high degree of functionalization, making it a valuable scaffold for synthetic chemists. Its chlorine substituents not only enhance its solubility in polar solvents but also facilitate further functional group transformations through nucleophilic aromatic substitution or cross-coupling reactions. These chemical properties have made it a popular intermediate in the synthesis of more complex heterocyclic compounds, particularly those with pharmaceutical relevance.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrimidine derivatives. The< strong>2,6-Dichloro-N-ethylpyrimidin-4-amine has been investigated for its possible role in inhibiting various enzymatic targets associated with diseases such as cancer, inflammation, and infectious disorders. Preliminary studies have suggested that this compound may interfere with key signaling pathways by modulating the activity of enzymes like kinases and phosphodiesterases. Such findings have prompted further research into its mechanism of action and therapeutic efficacy.
The< strong>CAS No: 70958-39-3 identifier ensures that researchers can accurately reference and procure this compound for their experiments. Its stability under standard storage conditions makes it a reliable choice for laboratory-scale synthesis and purification processes. Moreover, the compound's compatibility with various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry allows for comprehensive characterization and quality control.
One of the most compelling aspects of< strong>2,6-Dichloro-N-ethylpyrimidin-4-amine is its potential in drug discovery pipelines. The pyrimidine core is a fundamental motif in many bioactive molecules, including antiviral drugs like acyclovir and anticancer agents such as gemcitabine. By modifying the substituents on the pyrimidine ring, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. The< strong>CAS No: 70958-39-3 entry provides a standardized way to track its synthesis, derivatives, and applications across different research groups.
The synthesis of< strong>2,6-Dichloro-N-ethylpyrimidin-4-amine typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes chlorination of a pyrimidine derivative followed by nucleophilic substitution with ethylating agents. The reaction conditions are optimized to maximize yield while minimizing side products. Advanced techniques such as flow chemistry have also been explored to improve scalability and reproducibility in large-scale preparations.
In academic research, the< strong>2,6-Dichloro-N-ethylpyrimidin-4-amine has been employed as a building block for designing novel molecules with enhanced binding affinity to biological targets. Computational methods like molecular docking have been used to predict how this compound interacts with proteins involved in disease pathways. These virtual screening approaches help identify promising candidates for further experimental validation.
The< strong>CAS No: 70958-39-3 registration also aids in regulatory compliance and intellectual property protection. Companies developing drugs based on this compound can reference its safety data sheets (SDS) and toxicological profiles to ensure compliance with international guidelines. This information is crucial for conducting preclinical studies and eventually transitioning to human clinical trials.
The future prospects of< strong>2,6-Dichloro-N-ethylpyrimidin-4-amine are promising, with ongoing studies exploring its role in next-generation therapeutics. Researchers are investigating its potential as an adjuvant in combination therapies or as a standalone treatment for hard-to-treat conditions. The versatility of this scaffold allows for modifications that could address unmet medical needs across various therapeutic areas.
In conclusion,< strong>2,6-Dichloro-N-ethylpyrimidin-4-amines, identified byCAS No: 70958- 39- 3, is a multifaceted compound with significant pharmaceutical applications. Its structural features, synthetic accessibility, and biological potential make it an attractive candidate for drug development. As research progresses, this derivative is expected to contribute to advancements in medicine, offering new hope for patients suffering from diverse diseases.
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